
N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide is a useful research compound. Its molecular formula is C16H13ClN4O2 and its molecular weight is 328.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation. Aurora kinase A is essential for meiosis, while Cyclin-dependent kinase 2 is involved in the control of the cell cycle .
Mode of Action
It is known that the compound interacts with these targets, potentially altering their function and affecting the cell cycle .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell cycle regulation. By interacting with Aurora kinase A and Cyclin-dependent kinase 2, the compound can influence the progression of the cell cycle
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle regulation. By interacting with Aurora kinase A and Cyclin-dependent kinase 2, the compound may affect cell division and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound was synthesized and characterized under specific conditions, and a single crystal was grown by slow evaporation solution growth technique for X-ray analysis . These factors can affect the compound’s stability and its interaction with its targets.
Properties
IUPAC Name |
2-acetamido-N-(1H-benzimidazol-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9(22)18-14-8-10(17)6-7-11(14)15(23)21-16-19-12-4-2-3-5-13(12)20-16/h2-8H,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLASOXWDDZULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)
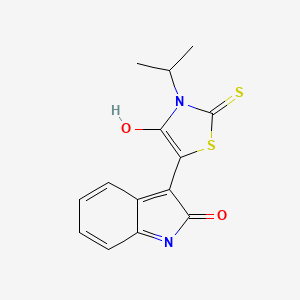
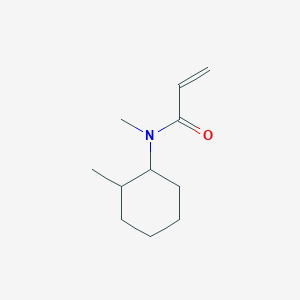
![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)
![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)
![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
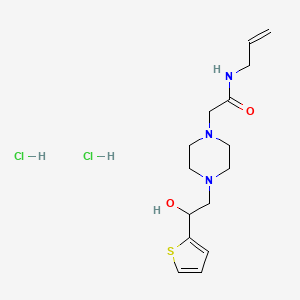
![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)
![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)
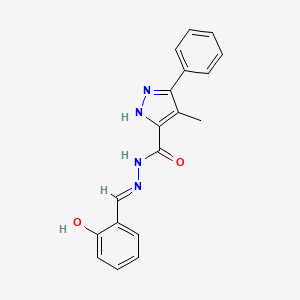
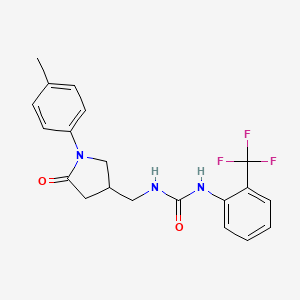
![N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2980830.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/new.no-structure.jpg)
